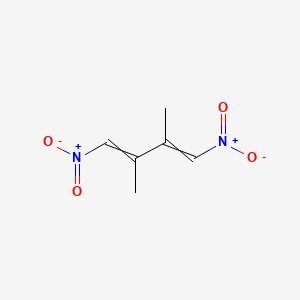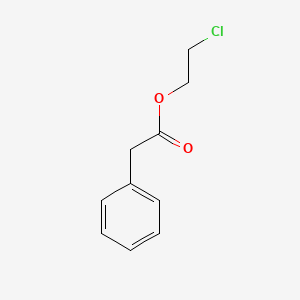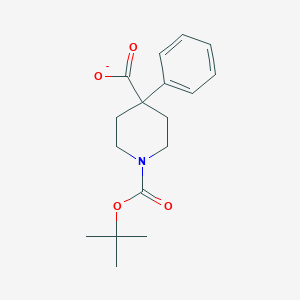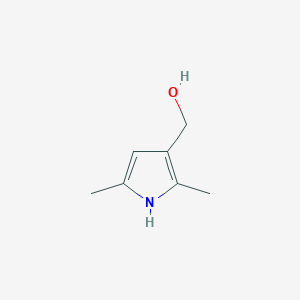![molecular formula C22H27ClF2O5 B14751778 (6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic corticosteroid. It is structurally related to other corticosteroids and is used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in the treatment of various inflammatory and autoimmune conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the steroid backbone.
Hydroxylation: Addition of hydroxyl groups at the 11 and 17 positions.
Acetylation: Introduction of a hydroxyacetyl group at the 17 position.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled addition of reagents and precise temperature control.
Purification steps: Such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
Oxidation products: Ketones or aldehydes at the 11 and 17 positions.
Reduction products: Hydroxyl groups at the 11 and 17 positions.
Substitution products: Various derivatives depending on the nucleophile used.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of pharmaceutical products and as a precursor for the synthesis of other corticosteroids.
作用機序
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets include various cytokines, enzymes, and adhesion molecules involved in the inflammatory response.
類似化合物との比較
Similar Compounds
Fluticasone propionate: Another synthetic corticosteroid with similar anti-inflammatory properties.
Flumethasone: A corticosteroid used for its potent anti-inflammatory effects.
Fludrocortisone acetate: A corticosteroid with mineralocorticoid activity.
Uniqueness
The compound (6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is unique due to its specific halogenation pattern and the presence of both hydroxyl and hydroxyacetyl groups, which contribute to its distinct pharmacological profile.
特性
分子式 |
C22H27ClF2O5 |
|---|---|
分子量 |
444.9 g/mol |
IUPAC名 |
(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11?,12+,15+,17+,19+,20+,21+,22+/m1/s1 |
InChIキー |
GGXMRPUKBWXVHE-GLJAMHGDSA-N |
異性体SMILES |
C[C@@H]1CC2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)




![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)

![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
